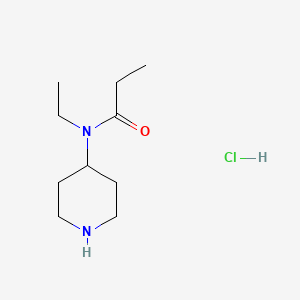

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride

説明

The compound N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds with structural similarities, such as piperidine derivatives and benzamide moieties, which are relevant to the analysis of similar compounds. For instance, paper explores derivatives of a selective dopamine D(4) receptor ligand with modifications on the amide bond and alkyl chain, which could provide insights into the structure-affinity relationships that might also apply to N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride. Paper discusses the synthesis and anti-acetylcholinesterase activity of piperidine derivatives, highlighting the importance of the nitrogen atom's basic quality in the piperidine ring for increased activity. Paper details the synthesis of a novel CCR5 antagonist, which includes a piperidin-4-yl moiety, similar to the compound of interest.

Synthesis Analysis

The synthesis of related piperidine derivatives is well-documented in the papers. Paper describes the synthesis of potent anti-acetylcholinesterase piperidine derivatives, where the introduction of bulky moieties and the modification of the nitrogen atom significantly enhanced activity. Paper outlines a multi-step synthesis of a CCR5 antagonist starting from piperidin-4-one, involving elimination, reduction, and bromination reactions. These methods could potentially be adapted for the synthesis of N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride by considering the specific functional groups and the desired pharmacological properties.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride is crucial for their affinity and selectivity towards biological targets. In paper , structural modifications on the amide bond and alkyl chain of a dopamine D(4) receptor ligand affected its receptor affinity, suggesting that small changes in the molecular structure can have significant impacts on biological activity. The structure-activity relationship highlighted in this paper could be relevant for understanding how modifications to the N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride structure might influence its biological interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives are complex and require careful consideration of the reagents and conditions used. Paper provides an example of a multi-step synthesis involving elimination and bromination reactions, which are common in the preparation of such compounds. Understanding these reactions is essential for the successful synthesis of N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride, as well as for predicting possible side reactions or impurities that could arise during the process.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride are not directly discussed in the papers, the properties of similar compounds can provide valuable insights. For example, the solubility, stability, and reactivity of the piperidine derivatives mentioned in papers and are likely to be influenced by their molecular structures and the presence of specific functional groups. These properties are critical for the compound's suitability in various applications, including its potential use as a pharmaceutical agent.

科学的研究の応用

Overview

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride's scientific research applications are diverse, covering areas from medicinal chemistry to materials science. This compound's unique structural features enable it to interact with various biological targets and materials, making it a valuable tool in drug development and other research fields.

Medicinal Chemistry and Drug Development

In medicinal chemistry, N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride serves as a key scaffold in the design of novel therapeutic agents. Its piperidine core is a common motif in pharmaceuticals due to its ability to modulate biological activity and improve drug-like properties. For instance, piperazine and piperidine derivatives, closely related to the compound , have been extensively studied for their therapeutic potentials, including as CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine drugs. These compounds often exhibit significant therapeutic efficacy due to their ability to interact with various biological targets, such as receptors and enzymes, in a selective and potent manner (Rathi et al., 2016; Salehi et al., 2019).

Biological Studies

Biological studies often leverage N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride's pharmacological properties to understand its mechanism of action and potential therapeutic applications. Research has shown that compounds containing the piperidine structure can act on the central nervous system, demonstrating potential for treating neurological disorders. Moreover, piperidine-based compounds have shown promising antitubercular activities, suggesting potential applications in combating infectious diseases (Asif, 2014).

Safety and Hazards

“N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride” should be kept away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is also advised to wear proper protective equipment while handling this substance .

作用機序

Target of Action

It’s structurally similar compound, norfentanyl, is known to be a major urinary metabolite of the narcotic analgesic fentanyl . Fentanyl primarily targets the opioid receptors in the brain, which play a crucial role in pain perception and reward.

Pharmacokinetics

Norfentanyl, a structurally similar compound, is reported to be insoluble in water , which could influence its absorption and distribution.

Action Environment

For instance, Norfentanyl is recommended to be stored away from strong oxidizing agents .

特性

IUPAC Name |

N-ethyl-N-piperidin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-10(13)12(4-2)9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBVEFPYNVCJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC)C1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286274-22-3 | |

| Record name | Propanamide, N-ethyl-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

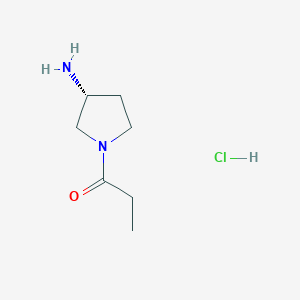

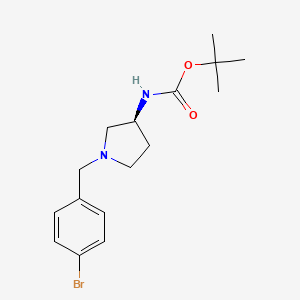

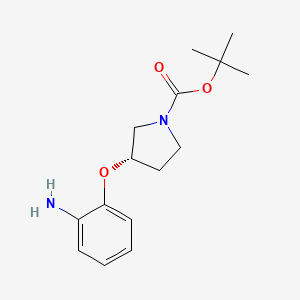

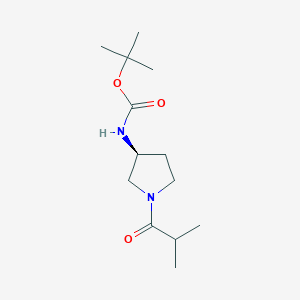

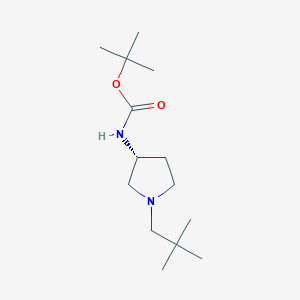

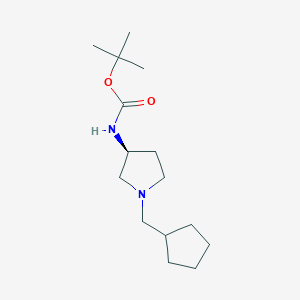

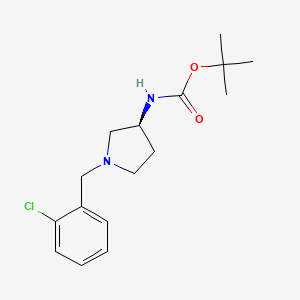

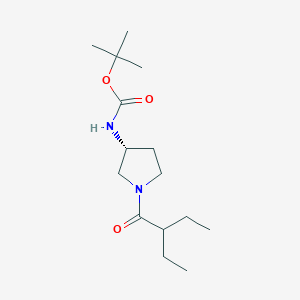

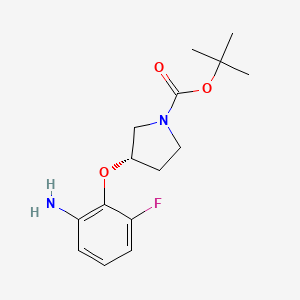

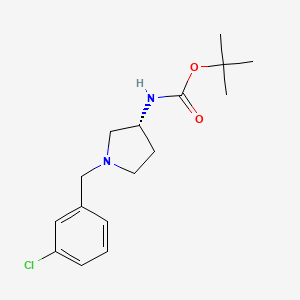

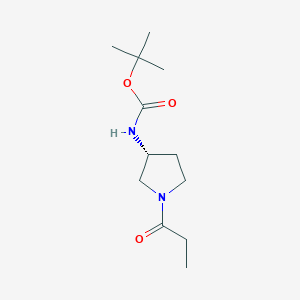

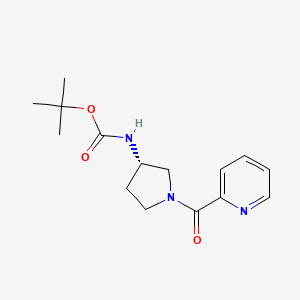

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。